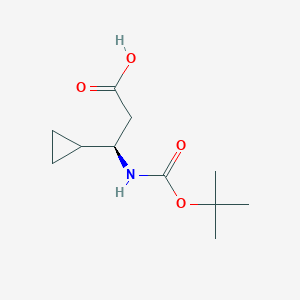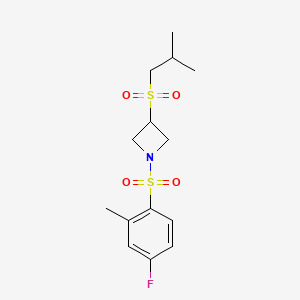![molecular formula C14H17NO4 B2605958 1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 407634-12-2](/img/structure/B2605958.png)
1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid, or 1-MEPE-5-oxopyrrolidine-3-carboxylic acid (MEPE-3-COOH), is a synthetic carboxylic acid that has been studied for its potential applications in scientific research. MEPE-3-COOH is a water-soluble compound with a molecular weight of 250.32 g/mol and a melting point of 135-140°C. It has a pKa of 7.3 and is stable in a wide range of temperatures and pHs.
Aplicaciones Científicas De Investigación
Human Urinary Carcinogen Metabolites
This compound is relevant in the study of human urinary carcinogen metabolites as a biomarker for investigating the impact of tobacco and cancer. The research highlights the utility of assays in providing information about carcinogen dose, delineation of exposed vs. non-exposed individuals, and carcinogen metabolism in humans, emphasizing the importance of NNAL and NNAL-Gluc as biomarkers derived from a tobacco-specific carcinogen (Hecht, 2002).
Biocatalyst Inhibition by Carboxylic Acids
Investigations into the inhibition of engineered microbes by carboxylic acids provide insights into metabolic engineering strategies to increase robustness. The review highlights the impact of carboxylic acids like hexanoic, octanoic, decanoic, and lauric acids on E. coli and S. cerevisiae, exploring changes in cell membrane properties and intracellular pH, among other effects (Jarboe, Royce, & Liu, 2013).
Conversion of Plant Biomass to Furan Derivatives
The synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its prospects for use in the production of monomers, polymers, and other chemicals are discussed. The review analyzes advances in HMF synthesis and its importance as a potential alternative feedstock for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It discusses microorganisms capable of degrading ETBE aerobically, pathways of aerobic biodegradation, and the potential for anaerobic biodegradation, highlighting the role of specific genes in ETBE transformation (Thornton et al., 2020).
1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants
This review emphasizes the role of ACC beyond being the precursor of ethylene in plants. It discusses the diverse functions of ACC, including its conjugation to different derivatives, metabolism by bacteria using ACC-deaminase, and its role in plant growth and stress susceptibility. The review also explores ACC's involvement in transport mechanisms and its potential function as an independent signal (Van de Poel & Van Der Straeten, 2014).
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-5-3-2-4-10(12)6-7-15-9-11(14(17)18)8-13(15)16/h2-5,11H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGPCVRSKDWVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)



![1-(4-fluorophenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2605881.png)
![9-(4-(difluoromethoxy)phenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2605882.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2605889.png)
![2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2605891.png)
![6-(2-morpholino-2-oxoethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2605892.png)


![1-[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2605898.png)